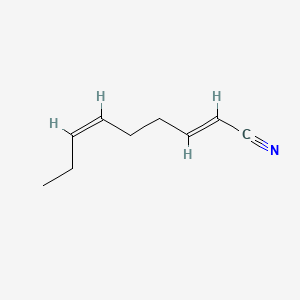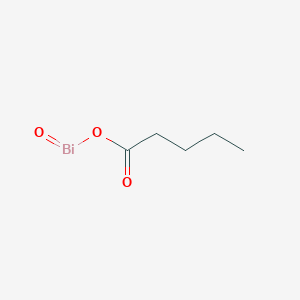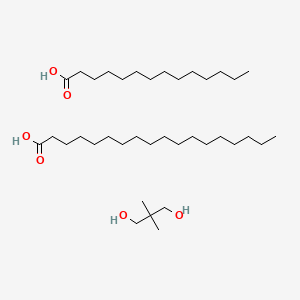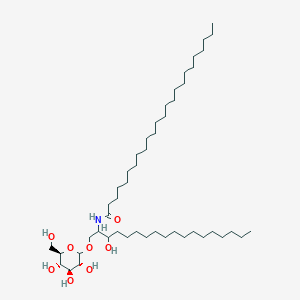
N-Lignoceroyldihydro-glucocerebroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Lignoceroyldihydro-glucocerebroside: is a type of glucocerebroside, which belongs to the family of glycosphingolipids. These compounds are essential components of cell membranes and play crucial roles in various biological processes. Glucocerebrosides are composed of a sphingosine backbone, a fatty acid chain, and a glucose moiety. This compound specifically contains lignoceric acid as its fatty acid component .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-Lignoceroyldihydro-glucocerebroside involves the following steps:
Formation of Ceramide: The initial step involves the synthesis of ceramide by linking sphingosine with a fatty acid (lignoceric acid) through an amide bond.
Glycosylation: The ceramide is then glycosylated using glucose to form this compound. .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity. Chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glucocerebrosidase.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.
Major Products
Hydrolysis: Ceramide and glucose.
Applications De Recherche Scientifique
N-Lignoceroyldihydro-glucocerebroside has several scientific research applications:
Mécanisme D'action
N-Lignoceroyldihydro-glucocerebroside exerts its effects primarily through its role in cell membranes. It is involved in maintaining membrane stability and facilitating signal transduction. The compound can be hydrolyzed by glucocerebrosidase, leading to the production of ceramide and glucose. This hydrolysis is crucial for the recycling of ceramide and the regulation of glycosphingolipid levels in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Galactocerebrosides: These compounds have a galactose moiety instead of glucose.
Other Glucocerebrosides: Variants with different fatty acid chains, such as palmitic acid or stearic acid, exhibit similar properties but differ in their specific biological roles.
Uniqueness: : N-Lignoceroyldihydro-glucocerebroside is unique due to its specific fatty acid component (lignoceric acid), which influences its physical and chemical properties, as well as its biological functions .
Propriétés
Formule moléculaire |
C48H95NO8 |
|---|---|
Poids moléculaire |
814.3 g/mol |
Nom IUPAC |
N-[3-hydroxy-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H95NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h41-43,45-48,50-51,53-55H,3-40H2,1-2H3,(H,49,52)/t41?,42?,43-,45-,46+,47-,48?/m1/s1 |
Clé InChI |
SNPQGCDJHZAVOB-GFZFNKNSSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(CCCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(CCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





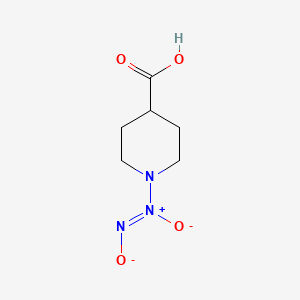
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
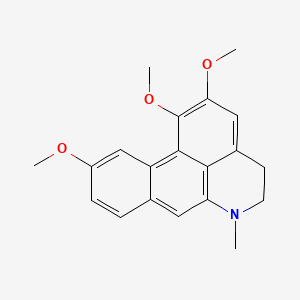
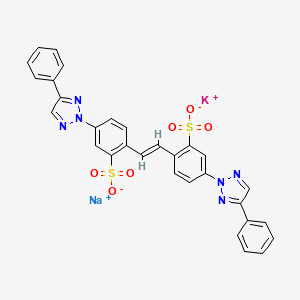
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)
![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
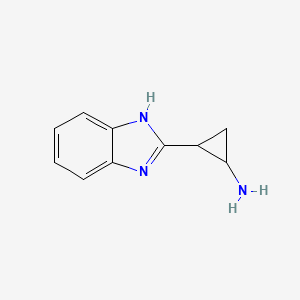
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)
